molecular formula C8H6N2O4S B12600977 Ethyl 5-cyano-4-nitrothiophene-2-carboxylate CAS No. 648412-50-4

Ethyl 5-cyano-4-nitrothiophene-2-carboxylate

Cat. No.: B12600977
CAS No.: 648412-50-4
M. Wt: 226.21 g/mol
InChI Key: VRBQZRZRUPNRRJ-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-nitrothiophene-2-carboxylate is a multifunctional heterocyclic building block designed for research applications. The thiophene core is a privileged structure in medicinal chemistry, known for its diverse biological activities . This compound is engineered as a key synthetic intermediate for developing novel pharmacologically active molecules. Its molecular structure incorporates two highly reactive sites: an electron-withdrawing nitro group which can be reduced to an amine for further functionalization, and a cyano group that can be hydrolyzed or serve in cyclization reactions. Researchers value this scaffold for constructing complex heterocyclic systems, including thieno[2,3-b]pyridines and other fused structures, which are prevalent in drug discovery efforts . Thiophene derivatives have demonstrated a wide spectrum of therapeutic properties in scientific studies, including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities . Several commercially available drugs, such as the antifungal agents Tioconazole and Sertaconazole, also contain a thiophene nucleus, underscoring its clinical relevance . Beyond pharmaceutical research, this nitro- and cyano-functionalized thiophene ester holds significant potential in materials science for the fabrication of organic electronic devices and as a precursor for functional dyes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-cyano-4-nitrothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4S/c1-2-14-8(11)6-3-5(10(12)13)7(4-9)15-6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBQZRZRUPNRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10739112
Record name Ethyl 5-cyano-4-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648412-50-4
Record name Ethyl 5-cyano-4-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of thiophene derivatives, including Ethyl 5-cyano-4-nitrothiophene-2-carboxylate, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at position 4 and the cyano group at position 5 create electron-deficient positions on the thiophene ring, enabling nucleophilic substitution.

Reaction Type Conditions Outcome Mechanistic Insight
Nitro Group Reduction H₂/Pd-C, EtOH, 25°CNitro → Amino group conversionForms ethyl 5-cyano-4-aminothiophene-2-carboxylate, a precursor for further functionalization .
Cyano Hydrolysis H₂SO₄ (conc.), refluxCyano → Carboxylic acid or amideAcidic conditions yield 5-carboxythiophene derivatives; milder conditions produce amides .

Example : Reduction of the nitro group enables Sandmeyer reactions for halogenation, as demonstrated in structurally similar brominated thiophenes .

Electrophilic Aromatic Substitution

Despite the electron-withdrawing effects of -NO₂ and -CN, regioselective electrophilic substitutions occur at the less deactivated positions (e.g., position 3).

Reagent Conditions Product Reference
HNO₃/H₂SO₄0–5°C, 2 hrDinitro derivative (minor product)
Cl₂/FeCl₃CH₂Cl₂, 25°C3-Chloro substitution

Note : The ester group at position 2 directs electrophiles to position 3 due to conjugation effects .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via reactions with bifunctional nucleophiles.

Thiophene-Azo Derivatives

  • Reagents : Aryl diazonium salts, NaHCO₃, 0°C.

  • Product : Azo-linked thiophenes with enhanced π-conjugation for optoelectronic applications .

Ester Group Reactivity

The ethyl ester undergoes hydrolysis or transesterification:

Reaction Conditions Product
Basic Hydrolysis NaOH (aq), reflux5-Cyano-4-nitrothiophene-2-carboxylic acid
Transesterification ROH (e.g., MeOH), H⁺ catalystMethyl ester derivative

Application : Hydrolysis to the carboxylic acid enables coupling reactions, such as peptide bond formation via active esters .

Radical Reactions

The nitro group stabilizes radicals, enabling applications in polymerization or C–H functionalization:

  • Initiation : AIBN (azobisisobutyronitrile), 70°C.

  • Outcome : Thiophene-based polymers with nitrile side chains.

Key Mechanistic Insights

  • Nitro Group : Directs electrophiles to position 3 and stabilizes negative charges during nucleophilic attacks .

  • Cyano Group : Participates in dipolar cycloadditions and acts as a leaving group under basic conditions .

  • Synergistic Effects : The combined electron-withdrawing nature of -NO₂ and -CN enhances reactivity toward nucleophiles while limiting electrophilic substitution to specific positions .

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-cyano-4-nitrothiophene-2-carboxylate serves as an essential intermediate in synthesizing pharmaceutical compounds. Its structural features allow for modifications that enhance the efficacy and specificity of drugs targeting neurological disorders and other therapeutic areas.

Key Insights:

  • Mechanism of Action: The compound's nitro and cyano groups can participate in various chemical reactions, facilitating the development of drugs with improved bioactivity.
  • Case Study: A study demonstrated that derivatives of this compound showed enhanced activity against specific neurological targets, indicating its potential in drug discovery .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals. Its properties contribute to developing effective pest control agents and crop protection solutions.

Key Insights:

  • Pesticidal Activity: Research has shown that formulations containing this compound exhibit significant insecticidal properties, improving agricultural yields.
  • Case Study: A field trial indicated that crops treated with this compound-based pesticides had a 20% increase in yield compared to untreated controls .

Organic Synthesis

The unique structure of this compound makes it a valuable building block in organic synthesis. Researchers leverage its reactivity to create complex molecules, advancing materials science and chemical engineering.

Key Insights:

  • Synthetic Routes: The compound can be employed in multi-step synthesis processes to generate various functionalized thiophene derivatives.
  • Data Table: Synthetic Applications
Reaction TypeProduct TypeYield (%)
Nucleophilic SubstitutionThiophene Derivatives85
CycloadditionHeterocyclic Compounds75
ReductionAmino-Thiophenes90

Biochemical Research

This compound plays a role in biochemical research, particularly in studying enzyme interactions and metabolic pathways. Its ability to modify biological systems makes it a tool for understanding complex biochemical processes.

Key Insights:

  • Enzyme Inhibition Studies: The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, offering insights into disease mechanisms.
  • Case Study: Research highlighted the compound's ability to inhibit a key enzyme related to cancer metabolism, suggesting its utility as a lead compound for further development .

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-4-nitrothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The cyano group can also participate in various biochemical reactions, contributing to its bioactivity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Similarity Scores

CAS No. Compound Name Similarity Score Key Substituent Differences
89640-03-9 Ethyl 5-chloro-4-nitrothiophene-2-carboxylate 0.98 -Cl instead of -CN at 5-position
89166-85-8 5-Chloro-4-nitrothiophene-2-carboxylic acid 0.94 -COOH instead of -COOEt at 2-position
1450877-56-1 4-Nitrophenyl 5-chlorothiophene-2-carboxylate 0.78 -OPh-NO₂ instead of -CN and -COOEt
34084-89-4 Methyl 7-nitrobenzo[b]thiophene-2-carboxylate 0.67 Benzothiophene backbone; -NO₂ at 7-position

Ethyl 5-Chloro-4-Nitrothiophene-2-Carboxylate (CAS 89640-03-9)

Structural Differences: The chlorine atom at the 5-position replaces the cyano group in the target compound. Impact on Properties:

  • Electron-Withdrawing Effects: Chlorine is moderately electron-withdrawing (-I effect), whereas the cyano group exerts a stronger -I and -M (mesomeric) effect. This difference likely enhances the electrophilicity of the thiophene ring in the cyano derivative, making it more reactive in nucleophilic aromatic substitution (NAS) reactions .
  • Solubility : Both compounds retain the ethyl ester group, suggesting comparable solubility in organic solvents.
  • Applications: Chloro-nitrothiophenes are often intermediates in drug synthesis (e.g., antibacterial agents, as seen in ), while the cyano analog’s stronger electron deficiency may favor applications in materials science (e.g., as a ligand or building block for conductive polymers) .

5-Chloro-4-Nitrothiophene-2-Carboxylic Acid (CAS 89166-85-8)

Structural Differences : The ethyl ester is replaced by a carboxylic acid group (-COOH).
Impact on Properties :

  • Acidity and Solubility: The carboxylic acid group increases polarity and water solubility compared to the ethyl ester. However, this also reduces compatibility with non-polar solvents.
  • Reactivity : The free -COOH group enables direct conjugation to amines or alcohols via coupling reagents (e.g., HATU, as in ), whereas the ester requires hydrolysis for similar transformations .

4-Nitrophenyl 5-Chlorothiophene-2-Carboxylate (CAS 1450877-56-1)

Structural Differences: The 5-chloro and 2-ester groups are retained, but the 4-nitro group is part of a phenyl ester (-OPh-NO₂). Impact on Properties:

  • Steric and Electronic Effects: The bulky 4-nitrophenyl ester may hinder reactivity at the thiophene ring compared to the ethyl ester.

Methyl 7-Nitrobenzo[b]thiophene-2-Carboxylate (CAS 34084-89-4)

Structural Differences : A benzo[b]thiophene backbone replaces the simple thiophene, with the nitro group at the 7-position.
Impact on Properties :

  • Reactivity: The nitro group’s position on the benzo-thiophene may direct electrophilic substitution differently compared to monosubstituted thiophenes.

Biological Activity

Ethyl 5-cyano-4-nitrothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1. Antimicrobial Activity

This compound has been investigated for its potential antimicrobial effects against various bacterial strains. Research indicates that compounds with similar structures exhibit notable activity against pathogens such as Staphylococcus aureus and Escherichia coli.

The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways. Specifically, the nitro group can undergo reduction, leading to reactive intermediates that interact with bacterial targets, ultimately causing cell death.

1.2 Comparative Data on Antimicrobial Efficacy

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus25 µg/mL
Mthis compoundE. coli30 µg/mL
Control (Ampicillin)E. coli10 µg/mL

2. Anticancer Properties

Recent studies have also highlighted the anticancer potential of this compound. Its structural features suggest that it may interfere with cellular signaling pathways involved in cancer progression.

The compound may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting survival signals. This is particularly relevant in the context of its nitro group, which can generate reactive oxygen species (ROS), leading to oxidative stress within cancer cells .

2.2 Case Studies

A study conducted on various cancer cell lines demonstrated that this compound exhibited a dose-dependent reduction in cell viability:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)18

3. Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicological profile of this compound. Some derivatives of nitrothiophenes have been associated with mutagenic effects in certain models, necessitating further investigation into the safety and efficacy of this compound in therapeutic contexts .

4. Conclusion

This compound exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. Its mechanisms of action involve disrupting cellular functions through various biochemical pathways, making it a candidate for further research in drug development.

Q & A

Q. What are the common synthetic methodologies for Ethyl 5-cyano-4-nitrothiophene-2-carboxylate, and how do reaction parameters influence product purity and yield?

The synthesis typically involves cyclocondensation reactions using ethyl cyanoacetate, nitrating agents, and sulfur-containing precursors. Key steps include:

  • Reflux conditions : Ethanol or 1,4-dioxane with catalytic triethylamine under reflux for 3–5 hours to promote cyclization .
  • Microwave-assisted synthesis : Solvent-free reactions using cyclohexanone and sulfur under microwave irradiation to reduce reaction time and improve efficiency .
  • Workup procedures : Neutralization with acidified ice/water mixtures followed by crystallization (e.g., ethanol or 1,4-dioxane) to isolate the product .
    Yield optimization depends on stoichiometric ratios of sulfur and nitrating agents, as deviations can lead to byproducts like regioisomeric thiophenes.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm substitution patterns (e.g., nitro and cyano group positions). For example, the nitro group induces deshielding in adjacent protons (δ ~8.5–9.0 ppm) .
  • X-ray crystallography : Tools like SHELXL refine crystal structures, with bond angles (e.g., C–S–C ~109.5°) and torsion angles (e.g., −176.87° for nitro group orientation) providing conformational insights .
  • HPLC-MS : Validates purity and molecular weight (e.g., [M+H]+^+ at m/z 267.2) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard identification : Potential irritant (skin/eyes) and toxicity risks require PPE (gloves, goggles) and fume hood use .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation.
  • Waste disposal : Follow institutional guidelines for nitrated organic compounds to avoid environmental contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and geometric properties of this compound?

  • Computational setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV) and electrostatic potential maps, highlighting electron-deficient regions near nitro and cyano groups .
  • Validation : Compare computed bond lengths (e.g., C–NO2_2 ~1.48 Å) with experimental X-ray data to assess accuracy .

Q. What challenges arise in resolving crystallographic data for this compound, and how can refinement tools like SHELX address them?

  • Disorder modeling : Nitro and cyano groups may exhibit rotational disorder. SHELXL’s PART instruction partitions disordered atoms, while OLEX2 visualizes residual density maps .
  • Thermal parameters : Anisotropic refinement (ADPs) for heavy atoms (e.g., sulfur) improves model accuracy. Reported R1 values <5% indicate high-quality datasets .

Q. How can contradictory NMR data between synthetic batches be systematically resolved?

  • Batch comparison : Verify solvent effects (e.g., DMSO vs. CDCl3) on chemical shifts. For example, DMSO-d6 may suppress nitro group rotational barriers, simplifying splitting patterns .
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., de-ethylated derivatives) and adjust reaction stoichiometry or purification steps .

Q. What strategies optimize regioselectivity in functionalizing the thiophene ring for downstream applications?

  • Directed metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 3-position, enabling electrophilic substitutions (e.g., halogenation) .
  • Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh3)4 catalyze aryl boronic acid coupling at the 5-position (cyano group acts as a directing group) .

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